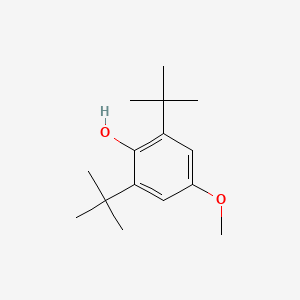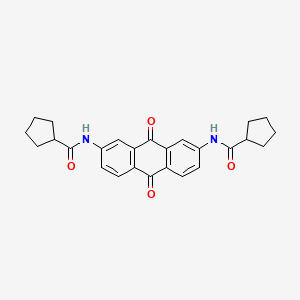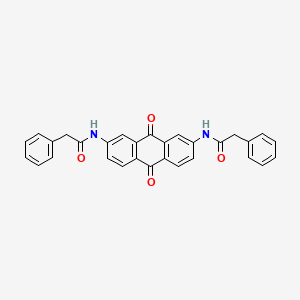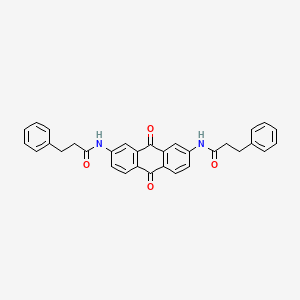![molecular formula C18H15NO4 B10841446 2-[7-(Benzyloxy)-2-oxo-2H-chromen-4-yl]acetamide](/img/structure/B10841446.png)
2-[7-(Benzyloxy)-2-oxo-2H-chromen-4-yl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[7-(Benzyloxy)-2-oxo-2H-chromen-4-yl]acetamide is a synthetic organic compound belonging to the class of chromen-2-one derivatives. This compound is characterized by the presence of a benzyloxy group attached to the chromen-2-one core, which is further linked to an acetamide group. Chromen-2-one derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry.
Preparation Methods
The synthesis of 2-[7-(Benzyloxy)-2-oxo-2H-chromen-4-yl]acetamide typically involves the O-acylation reaction of 7-hydroxy-2H-chromen-2-one with benzyl chloride in the presence of a base such as triethylamine. The reaction is carried out in a solvent like dichloromethane at room temperature. The resulting intermediate is then reacted with acetic anhydride to form the final product .
Chemical Reactions Analysis
2-[7-(Benzyloxy)-2-oxo-2H-chromen-4-yl]acetamide undergoes various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form a benzaldehyde derivative.
Reduction: The carbonyl group in the chromen-2-one core can be reduced to form a hydroxyl derivative.
Scientific Research Applications
2-[7-(Benzyloxy)-2-oxo-2H-chromen-4-yl]acetamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: It is studied for its potential biological activities, including anti-inflammatory, antioxidant, and antimicrobial properties.
Medicine: It is investigated for its potential therapeutic applications in treating various diseases, such as cancer and neurodegenerative disorders.
Industry: It is used in the development of fluorescent chemosensors and other materials science applications.
Mechanism of Action
The mechanism of action of 2-[7-(Benzyloxy)-2-oxo-2H-chromen-4-yl]acetamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit enzymes such as carbonic anhydrase and monoamine oxidase, which play crucial roles in various physiological processes. By inhibiting these enzymes, the compound can exert anti-inflammatory, antioxidant, and neuroprotective effects .
Comparison with Similar Compounds
2-[7-(Benzyloxy)-2-oxo-2H-chromen-4-yl]acetamide can be compared with other chromen-2-one derivatives, such as:
2-Oxo-2H-chromen-7-yl 4-chlorobenzoate: This compound has a similar chromen-2-one core but with a chlorobenzoate group instead of a benzyloxy group.
N-Benzyl-N-(2-hydroxyethyl)-2-(oxazolidin-2-on-3-yl)-2-phenylacetamide: This compound contains a benzyloxy group but has a different core structure. The uniqueness of this compound lies in its specific combination of functional groups, which contribute to its distinct chemical and biological properties.
Properties
Molecular Formula |
C18H15NO4 |
|---|---|
Molecular Weight |
309.3 g/mol |
IUPAC Name |
2-(2-oxo-7-phenylmethoxychromen-4-yl)acetamide |
InChI |
InChI=1S/C18H15NO4/c19-17(20)8-13-9-18(21)23-16-10-14(6-7-15(13)16)22-11-12-4-2-1-3-5-12/h1-7,9-10H,8,11H2,(H2,19,20) |
InChI Key |
XAUATGLGKLEUAX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC3=C(C=C2)C(=CC(=O)O3)CC(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2,7-Bis[2-(butylamino)acetamido]anthraquinone](/img/structure/B10841383.png)

![2,7-Bis[2-(isobutylamino)acetamido]anthraquinone](/img/structure/B10841388.png)
![2,7-Bis[2-(dimethylamino)acetamido]anthraquinone](/img/structure/B10841391.png)
![2,7-Bis[2-(ethylamino)acetamido]anthraquinone](/img/structure/B10841396.png)
![2,7-Bis[2-(piperidino)acetamido]anthraquinone](/img/structure/B10841405.png)
![2,7-Bis[2-(propylamino)acetamido]anthraquinone](/img/structure/B10841407.png)
![2,7-Bis[2-(pyrrolidino)acetamido]anthraquinone](/img/structure/B10841412.png)
![2,7-Bis[3-(piperazino)propionamido]anthraquinone](/img/structure/B10841418.png)
![2,7-Bis[3-(ethylamino)propionamido]anthraquinone](/img/structure/B10841426.png)
![2-[4-(1-Ethyl-propyl)-piperazin-1-yl]-quinoline](/img/structure/B10841434.png)
